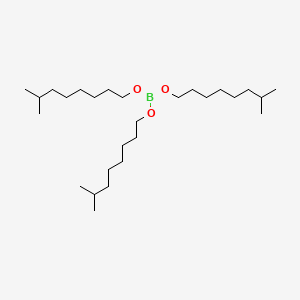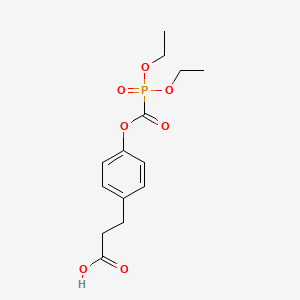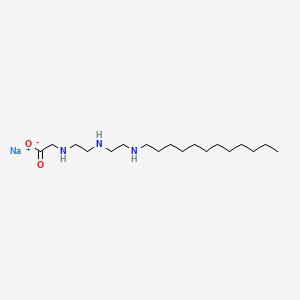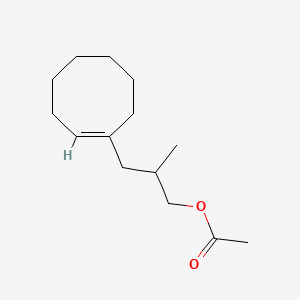
beta-Methylcyclooctene-1-propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Methylcyclooctene-1-propyl acetate: is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclooctene, featuring a methyl group at the beta position and a propyl acetate group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylcyclooctene-1-propyl acetate typically involves the following steps:
Cyclooctene Formation: Cyclooctene is synthesized through the cyclization of 1,7-octadiene using a suitable catalyst.
Methylation: The cyclooctene undergoes methylation at the beta position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Acetylation: The methylated cyclooctene is then reacted with propyl acetate in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Methylcyclooctene-1-propyl acetate can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution, ammonia in ethanol for amine substitution.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alcohols.
Substitution: Halides, amines.
Scientific Research Applications
Beta-Methylcyclooctene-1-propyl acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of beta-Methylcyclooctene-1-propyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The cyclooctene moiety can participate in various biochemical reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Cyclooctene: A parent compound with similar structural features but lacking the methyl and propyl acetate groups.
Methylcyclooctene: Similar to beta-Methylcyclooctene-1-propyl acetate but without the propyl acetate group.
Propyl acetate: A simple ester with similar functional groups but lacking the cyclooctene ring.
Uniqueness: this compound is unique due to its combination of a cyclooctene ring, a methyl group, and a propyl acetate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93892-61-6 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[3-[(1E)-cycloocten-1-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-12(11-16-13(2)15)10-14-8-6-4-3-5-7-9-14/h8,12H,3-7,9-11H2,1-2H3/b14-8+ |
InChI Key |
GXTHLBYCEFJQJV-RIYZIHGNSA-N |
Isomeric SMILES |
CC(C/C/1=C/CCCCCC1)COC(=O)C |
Canonical SMILES |
CC(CC1=CCCCCCC1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


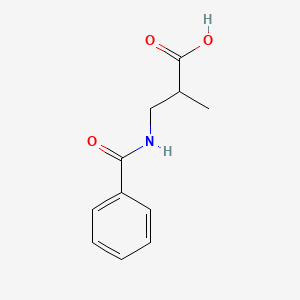
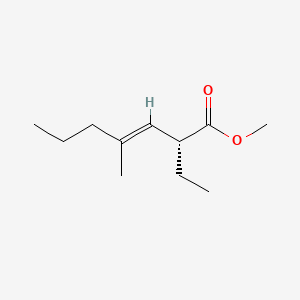
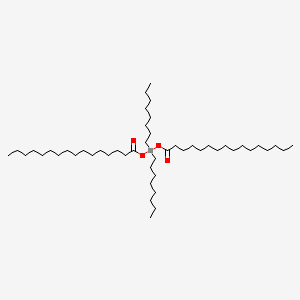
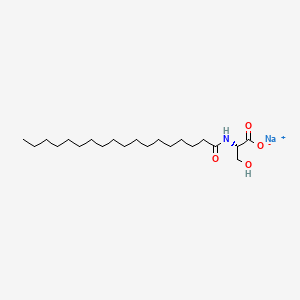
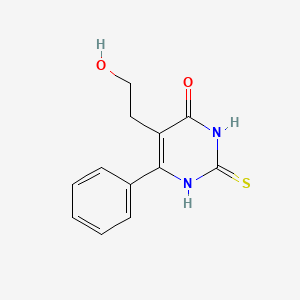
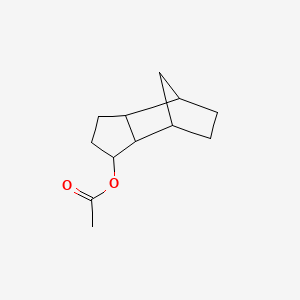
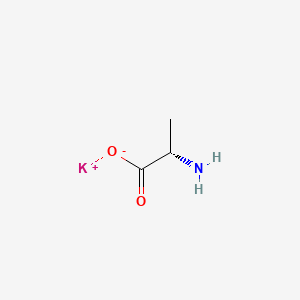
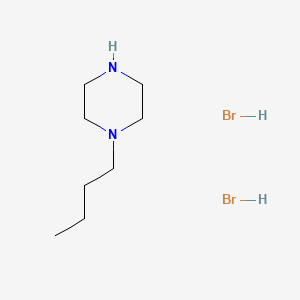
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

